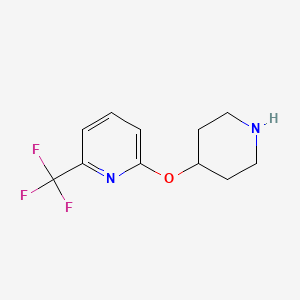

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSCEYHXDKAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is the epidermal growth factor receptor (EGFR) . This receptor plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound interacts with its target, EGFR, in a covalent manner. It specifically inhibits the EGFR T790M/L858R mutation, which is often associated with non-small cell lung cancer.

Biochemical Pathways

The compound’s interaction with EGFR affects the downstream signaling pathways involved in cell growth and proliferation. By inhibiting the EGFR T790M/L858R mutation, it can suppress the kinase activity and cell proliferation.

Biological Activity

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its piperidine and trifluoromethyl substituents, which contribute to its biological profile. The synthesis typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions, often using potassium carbonate or sodium hydride as bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Inhibition of Enzymes:

-

Dipeptidyl Peptidase IV (DPP IV) Inhibition:

- The compound has shown promising results as a DPP IV inhibitor, enhancing insulin secretion by preserving incretin hormones, thus being relevant for Type 2 Diabetes Mellitus treatment .

-

G Protein-Coupled Receptor Modulation:

- It acts as a modulator for specific G protein-coupled receptors, which may have implications in metabolic disorders .

-

Epidermal Growth Factor Receptor (EGFR) Interaction:

- The compound interacts covalently with EGFR, affecting downstream signaling pathways critical for cell growth and proliferation, suggesting potential applications in oncology .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies:

-

Anticancer Activity:

- The compound's ability to inhibit EGFR suggests a role in cancer therapy, particularly in inhibiting cell proliferation associated with certain malignancies .

-

Anti-inflammatory Effects:

- Similar compounds have indicated potential roles in inhibiting metalloproteinases, which are involved in inflammatory diseases .

- Antimalarial Properties:

Table 1: Summary of Biological Activities

Case Study: DPP IV Inhibition

A study demonstrated that this compound significantly inhibited DPP IV activity in vitro, leading to increased levels of active incretin hormones. This effect was linked to improved glycemic control in diabetic models, showcasing its potential as a therapeutic agent for Type 2 Diabetes Mellitus.

Case Study: Cancer Cell Proliferation

In another investigation, the compound's interaction with EGFR was assessed using various cancer cell lines. Results indicated a marked reduction in cell proliferation rates at micromolar concentrations, supporting its application as an anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Positional Isomerism : The positional isomer 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine () differs only in the CF₃ group placement (5- vs. 6-position), which may alter electronic distribution and steric interactions in biological targets.

Substituent Effects: Piperidinyloxy vs. Halogen vs. Piperidinyloxy: The bromomethyl group in 5-(bromomethyl)-2-(trifluoromethyl)pyridine () introduces reactivity for further functionalization, whereas the piperidinyloxy group enhances target engagement through hydrogen bonding.

Pharmacological and Physicochemical Comparisons

Key Observations:

LOXL2 Inhibition: The phenoxy-substituted analog () demonstrates superior enzymatic inhibition compared to piperidinyloxy derivatives, likely due to enhanced hydrophobic interactions with the LOXL2 active site.

Physicochemical Properties :

Preparation Methods

Detailed Preparation Methods and Reaction Conditions

Industrial Production Considerations

Optimization of Reaction Parameters:

Industrial processes optimize solvent choice, reaction temperature, and reagent concentrations to maximize yield and purity while minimizing by-products.Continuous Flow Reactors:

Adoption of continuous flow technology improves reaction control, scalability, and safety, especially for handling reactive trifluoromethylating agents.Purification Techniques:

Advanced purification, including recrystallization and chromatographic methods, is employed to ensure high purity suitable for pharmaceutical standards.

Research Findings and Analytical Characterization

NMR Spectroscopy:

Proton NMR confirms the regiochemistry of substitution on the pyridine ring and the presence of the piperidine moiety.HPLC-MS:

Used to assess purity and detect trace impurities or intermediates in the synthetic process.X-ray Crystallography:

Employed to resolve stereochemical ambiguities if the compound has chiral centers or polymorphs.Storage and Handling:

The hydrochloride salt is stored under inert atmosphere at low temperatures (-20°C) to prevent degradation, especially of the trifluoromethyl group.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Pyridine Core Synthesis | Chlorination/fluorination of picoline or direct trifluoromethylation | Established industrial methods; scalable | Requires handling of corrosive reagents; control of regioselectivity |

| Piperidin-4-yloxy Introduction | Nucleophilic substitution of halopyridine with 4-hydroxypiperidine | High regioselectivity; straightforward reaction | Avoiding over-alkylation; solvent and temperature optimization |

| Hydrochloride Salt Formation | Acid-base reaction with HCl | Enhances solubility and stability | Requires controlled pH and crystallization conditions |

| Industrial Scale-up | Use of continuous flow reactors and purification | Improved yield and safety | Process complexity and equipment cost |

Q & A

Basic: What are the key synthetic routes for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the piperidinyloxy and trifluoromethyl groups onto the pyridine core. A common approach includes:

- Step 1: Reacting 2-chloro-6-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or THF .

- Step 2: Monitoring regioselectivity using temperature control (e.g., 60–80°C) to favor substitution at the 2-position .

- Step 3: Purification via column chromatography or recrystallization to isolate the product.

Yield optimization hinges on solvent choice (e.g., DMF improves solubility of intermediates) and stoichiometric ratios (excess piperidin-4-ol enhances substitution efficiency) .

Advanced: How can researchers optimize the regioselective introduction of the piperidinyloxy group in pyridine derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Control: Bulky bases (e.g., LDA) favor substitution at less hindered positions. For example, using a bulky base in THF directs the piperidinyloxy group to the 2-position by deprotonating the hydroxyl group selectively .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) activate specific pyridine positions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Catalytic Systems: Transition-metal catalysts (e.g., CuI) enable Ullmann-type couplings for challenging substitutions, improving regioselectivity and yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- LCMS (Liquid Chromatography-Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ at m/z 291) and purity .

- X-ray Crystallography: Resolves stereochemistry and confirms regioselectivity in solid-state structures .

Advanced: How to address discrepancies in biological activity data across structural analogs?

Methodological Answer:

Contradictions often arise from subtle structural variations. Resolve them via:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing piperidinyloxy with morpholinyl) and assay activity. For example, analogs with bulkier groups show reduced TRPV1 antagonism due to steric hindrance .

- In Vitro/In Vivo Correlation: Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability differences caused by trifluoromethyl lipophilicity .

- Crystallographic Analysis: Compare target-binding modes (e.g., kinase ATP pockets) to explain potency variations .

Advanced: What strategies are effective in enhancing the metabolic stability of this compound?

Methodological Answer:

Improve metabolic stability by:

- Introducing Fluorine: The trifluoromethyl group reduces oxidative metabolism via cytochrome P450 enzymes due to its electron-withdrawing effects .

- Piperidine Modifications: Replace labile N-H groups with methyl or acetyl groups to block CYP450-mediated oxidation .

- Prodrug Design: Mask the piperidinyloxy group as a tert-butyl carbamate, which hydrolyzes in target tissues to release the active compound .

- In Silico Predictions: Use ADMET software (e.g., SwissADME) to identify metabolic hotspots and guide structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.